Acetonitrile, [(4-nitrophenyl)thio]-
Description
Contextualization within Organosulfur Chemistry
Acetonitrile (B52724), [(4-nitrophenyl)thio]- belongs to the broad class of organosulfur compounds, which are defined by the presence of at least one carbon-sulfur bond. taylorandfrancis.com Specifically, it is classified as a thioether (or sulfide), an organosulfur functional group with the general structure R-S-R'. wikipedia.org Thioethers are analogous to ethers, with a sulfur atom replacing the oxygen atom. wikipedia.org This substitution results in distinct chemical properties; the C-S-C bond angle in thioethers is typically more acute than the C-O-C angle in ethers, approaching 90°. wikipedia.org Furthermore, thioethers are generally less volatile and less hydrophilic than their ether counterparts. wikipedia.org
The thioether moiety is a privileged functional group found in numerous natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.com More than thirty pharmaceuticals currently on the market contain a thioether motif, highlighting its importance in medicinal chemistry. taylorandfrancis.com Unlike ethers, thioethers are readily oxidized to form sulfoxides and subsequently sulfones, providing a handle for further chemical transformations. chemeurope.com The presence of the thioether linkage in Acetonitrile, [(4-nitrophenyl)thio]- firmly places it within this significant class of compounds, suggesting its potential utility in synthetic programs targeting biologically active molecules.
Significance of Nitrile and Nitroaryl Moieties in Modern Organic Synthesis
The chemical reactivity and synthetic potential of Acetonitrile, [(4-nitrophenyl)thio]- are significantly influenced by its other two functional groups: the nitrile and the nitroaryl moieties.
The Nitrile Moiety (-C≡N): Nitriles are organic compounds containing a cyano (-C≡N) functional group. fiveable.menumberanalytics.com This group is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comnj-finechem.com The carbon-nitrogen triple bond creates a reactive site that can be transformed into a wide array of other functional groups, including primary amines (via reduction), amides, and carboxylic acids (via hydrolysis). fiveable.meebsco.com This ability to serve as a precursor makes the nitrile group a valuable strategic element in the construction of complex molecules. ebsco.com The electronegative nitrogen atom renders the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack. fiveable.me Nitriles are integral components of numerous blockbuster pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnj-finechem.com For instance, the cancer drug imatinib (B729) contains a nitrile group that is crucial for its therapeutic activity. nj-finechem.com
The Nitroaryl Moiety (-Ar-NO₂): Nitroaromatic compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are among the most important classes of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. nih.govwikipedia.org This electron-withdrawing nature deactivates the ring toward electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. wikipedia.org
Perhaps most significantly, the nitro group can be readily reduced to an amino group (-NH₂). wikipedia.orgnumberanalytics.com This transformation is a fundamental step in the synthesis of anilines, which are key precursors for a vast range of products, including dyes, polymers, and pharmaceuticals. numberanalytics.comresearchgate.net Therefore, the 4-nitrophenyl group in Acetonitrile, [(4-nitrophenyl)thio]- serves not only as a structural component but also as a latent amino group, offering a strategic pathway for introducing nitrogen into a target molecule.
Interactive Table 2: Functional Group Roles and Properties You can filter the table by typing in the search box.
| Functional Group | General Structure | Key Role in Synthesis | Notable Properties |
|---|---|---|---|
| Thioether | R-S-R' | Stable linkage; can be oxidized to sulfoxide (B87167)/sulfone | Angular geometry; less volatile than ethers wikipedia.org |
| Nitrile | R-C≡N | Versatile precursor to amines, amides, carboxylic acids numberanalytics.comebsco.com | Polar; electrophilic carbon; linear geometry fiveable.menumberanalytics.com |
| Nitroaryl | Ar-NO₂ | Precursor to anilines (amines); directs substitution wikipedia.orgnumberanalytics.com | Strongly electron-withdrawing nih.govwikipedia.org |
Overview of Research Paradigms for Related Chemical Entities
Research involving compounds structurally related to Acetonitrile, [(4-nitrophenyl)thio]-, such as other aryl thioacetonitriles and p-nitrophenyl derivatives, primarily revolves around their synthesis and application as versatile building blocks in organic chemistry. A major focus is their use as intermediates in the preparation of pharmaceuticals, agrochemicals, and liquid crystals. google.com
The synthesis of these molecules often employs established nucleophilic substitution strategies. For instance, the synthesis of p-nitrophenylacetonitrile, a closely related compound, can be achieved either through the direct nitration of phenylacetonitrile (B145931) or by the reaction of a p-nitrobenzyl halide with a cyanide salt like sodium cyanide. google.com Similarly, the synthesis of p-nitrophenyl thioglycosides has been accomplished by reacting a suitable glycosyl halide with sodium p-nitrobenzenethioxide. nih.gov These precedents suggest that a logical synthetic route to Acetonitrile, [(4-nitrophenyl)thio]- would involve the reaction between a salt of 4-nitrothiophenol (B108094) and an α-haloacetonitrile (e.g., chloroacetonitrile).
The research utility of these compounds is exemplified by p-nitrophenylacetonitrile, which is a key intermediate in the industrial synthesis of the β-blocker atenolol (B1665814) and the antidepressant venlafaxine. google.com This underscores a dominant research paradigm: the design and synthesis of functionalized intermediates like Acetonitrile, [(4-nitrophenyl)thio]- as platforms for the efficient construction of complex, high-value molecules, particularly those with potential biological activity. The combination of the thioether, the transformable nitrile, and the reducible nitro group within one molecule provides multiple reaction handles for chemists to exploit in convergent and divergent synthetic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGHNPPHNKAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517261 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-26-9 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Acetonitrile, 4 Nitrophenyl Thio Analogues
Reaction Pathways and Intermediates
The reactivity of Acetonitrile (B52724), [(4-nitrophenyl)thio]- and its analogues is dictated by the interplay of the electron-withdrawing nitro group, the polarizable sulfur atom, and the adjacent acetonitrile moiety. These features allow the molecule to participate in a diverse range of chemical transformations, including sulfenylation, cyclization, nucleophilic substitution, and electron transfer reactions. Understanding the mechanisms of these reactions is crucial for predicting product formation and designing synthetic strategies.
The formation of the C–S bond in aryl thioacetonitriles, a process known as sulfenylation, can be achieved through various mechanisms, often catalyzed by transition metals. Nickel-catalyzed methodologies have been developed for the synthesis of aryl sulfides that avoid the use of odorous thiols by employing a sulfide (B99878) donor, such as a 2-pyridyl sulfide. chemrxiv.orgresearchgate.netacs.orgnih.gov Mechanistic studies of these reactions reveal complex catalytic cycles.
A plausible catalytic cycle involves a Ni(0) complex that undergoes oxidative addition to both an aryl sulfide donor and an aryl electrophile (e.g., an aromatic ester) to generate two distinct intermediates: an aryl–Ni–SR species and an aryl–Ni–OAr species. chemrxiv.orgacs.org A ligand exchange between these intermediates can occur, followed by reductive elimination to furnish the desired aryl sulfide product and regenerate the Ni(0) catalyst. chemrxiv.orgacs.org
Table 1: Plausible Catalytic Cycle Steps in Ni-Catalyzed Aryl Sulfide Synthesis
| Step | Description | Intermediates |
|---|---|---|
| 1 | Oxidative Addition | Ni(0) reacts with aryl sulfide (donor) and aromatic ester (acceptor) |
| 2 | Intermediate Formation | Generates aryl–Ni–SR and aryl–Ni–arenoxo species |
| 3 | Ligand Exchange | Exchange of SR and arenoxo groups between Ni centers |
| 4 | Reductive Elimination | Forms the new C-S bond and the aryl-exchanged product |
Competing pathways in these systems can limit reaction efficiency. For instance, the regeneration of the Ni(0) catalyst can be a turnover-limiting step, and certain reagents used to facilitate this, such as zinc, may also cause undesired decomposition of key intermediates. acs.org Similarly, in palladium-catalyzed sulfide transfer reactions, mechanistic studies have identified two competing catalytic cycles: sulfide transfer and aryl transfer, with the desired sulfide transfer being favored due to a higher energy barrier for transmetalation in the competing pathway. researchgate.netnih.gov
The structural framework of [(4-nitrophenyl)thio]- acetonitrile analogues lends itself to cyclization reactions, proceeding through either nucleophilic or electrophilic routes depending on the substrate and reaction conditions.
Electrophilic Cyclization: This is a powerful strategy for constructing a wide variety of heterocyclic and carbocyclic compounds. nih.gov These reactions are typically initiated by an external electrophile (E⁺), such as I₂, ICl, or PhSeCl, which activates a π-system (like an alkyne or alkene) toward intramolecular attack by a nucleophile. nih.gov For a hypothetical analogue of [(4-nitrophenyl)thio]- acetonitrile containing an appropriately positioned alkyne, the sulfur atom could act as the internal nucleophile, attacking the activated alkyne to form a benzothiophene (B83047) derivative. The outcome of competitive electrophilic cyclizations is determined by factors including the nucleophilicity of the competing groups and the polarization of the activated bond. nih.gov Diaryliodonium salts have also been employed to trigger arylation-cyclization reactions. sioc-journal.cn
Nucleophilic Cyclization: In this pathway, an internal nucleophile attacks an electrophilic center to form a cyclic product. While direct examples involving Acetonitrile, [(4-nitrophenyl)thio]- are not prominent, analogous transformations highlight the mechanism. For instance, the synthesis of 2,3-diarylated indoles can be achieved via an intramolecular reaction involving the functionalization of an electrophilic N-H and C-H bond between an aniline (B41778) and an acetylene. researchgate.net In systems related to [(4-nitrophenyl)thio]- analogues, a carbanion generated at the carbon alpha to the nitrile group could potentially act as a nucleophile, attacking an electrophilic center within the same molecule to initiate cyclization.
The electron-deficient nature of the 4-nitrophenyl ring and the polarizability of the sulfur atom make nitro-thioaryl systems susceptible to nucleophilic attack. Substitution can occur at either the sulfur center or, more commonly, at the electrophilic carbon of an attached carbonyl or similar group. Sulfur compounds are generally more powerful nucleophiles than their oxygen counterparts. libretexts.org
The aminolysis of S-4-nitrophenyl thioesters and related compounds has been studied extensively to elucidate the reaction mechanisms. Kinetic studies of the reactions of S-4-nitrophenyl X-substituted thiobenzoates with amines show that these thioesters are significantly more reactive (7.8 to 47.6-fold) than their corresponding oxygen ester analogues. researchgate.net This enhanced reactivity is consistent with 4-nitrothiophenoxide being a better leaving group than 4-nitrophenoxide, as it is less basic. researchgate.net
These reactions are generally proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T⁺/⁻). researchgate.netnih.govnih.gov The rate-determining step (RDS) can change depending on the basicity of the attacking amine. researchgate.netnih.gov
For weakly basic amines: The breakdown of the tetrahedral intermediate to form the products (the k₂ step) is often the rate-determining step.
For strongly basic amines: The formation of the tetrahedral intermediate (the k₁ step) becomes rate-determining. nih.govnih.gov
This change in the RDS is evidenced by a downwardly curved Brønsted-type plot (log k vs. pKa of the amine). researchgate.netnih.gov
Table 2: Kinetic Data for Aminolysis of Carbonyl and Thiocarbonyl Compounds
| Compound | Amine Series | Brønsted Plot Shape | Proposed Mechanism | Rate-Determining Step | Reference |
|---|---|---|---|---|---|
| 4-Nitrophenyl phenyl carbonate | Primary amines | Curved | Stepwise | Changes with amine pKa | nih.gov |
| 4-Nitrophenyl phenyl thionocarbonate | Primary amines | Curved | Stepwise | Changes with amine pKa | nih.gov |
| Phenyl 4-nitrophenyl thionocarbonate | Secondary alicyclic amines | Linear (β = 0.25) | Stepwise | Formation of T⁺/⁻ (k₁ step) | nih.gov |
The replacement of a C=O bond with a more polarizable C=S group results in a decrease in the rate of intermediate formation (k₁) but an increase in the ratio of its breakdown to products versus reactants (k₂/k₋₁). nih.gov
Hydrolysis of esters and thioesters is a fundamental reaction, and its mechanism can be significantly influenced by the solvent. In a non-aqueous medium like acetonitrile, the reaction of water with substrates such as p-nitrophenyl trifluoroacetate (B77799) is proposed to proceed via a mechanism where a water bridge of three water molecules facilitates a rate-limiting addition to the carbonyl group. mdpi.com This process forms a tetrahedral intermediate which then rapidly expels the p-nitrophenoxide leaving group. mdpi.com The transition state involves an eight-membered ring of the three water molecules. mdpi.com
Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts, a reaction that is thermodynamically favorable. libretexts.orgharvard.edu Studies on the hydrolysis of p-nitrophenyl acetate (B1210297) in water-acetonitrile mixtures show that the molar enthalpy of the reaction is dependent on the water content, which is attributed to the effect of acetonitrile on the hydrogen bond network of water. researchgate.net
Table 3: First-Order Rate Constants for the Hydrolysis of S-Ethyl Trifluorothioacetate in Water–Acetonitrile Mixtures
| Temperature (°C) | [H₂O] (M) | Observed Rate Constant (k_obs, s⁻¹) |
|---|---|---|
| 23.0 | 1.0 | 3.7 x 10⁻⁵ |
| 23.0 | 5.0 | 1.0 x 10⁻⁴ |
| 45.0 | 1.0 | 1.2 x 10⁻⁴ |
Data adapted from a study on S-ethyl trifluorothioacetate, an analogue system. mdpi.com
The presence of the strongly electron-accepting 4-nitrophenyl group makes these thio-compounds susceptible to reduction, often initiating reactions through a single-electron transfer (SET) mechanism. nih.gov The reduction of 4-nitrothiophenol (B108094) (NTP), for example, can be triggered by the transfer of low-energy electrons to form a transient negative ion. researchgate.net This initial electron attachment is a key step in plasmon-mediated reactions that convert NTP to other products. researchgate.net
In synthetic chemistry, SET pathways provide mild alternatives to traditional polar mechanisms. Photoinduced, copper-catalyzed cross-coupling reactions between aryl thiols and aryl halides proceed via an SET/radical pathway. organic-chemistry.org In this process, a Cu(I)-thiolate complex is believed to undergo single-electron transfer, leading to C-X bond cleavage and the formation of aryl radical intermediates. organic-chemistry.org This contrasts with non-photoinduced reactions that typically occur via concerted oxidative addition. organic-chemistry.org
Electron transfer processes are characterized by the transfer of an electron between molecules without the formation of a covalent bond in the transition state, known as an outer-sphere mechanism. libretexts.orgyoutube.com The formation of radical anions from nitroaromatic compounds is a well-established phenomenon and can initiate free radical chain processes, such as the Sᵣₙ1 reaction. nih.govresearchgate.net The high stability of the flavin semiquinone state in certain enzymes, for instance, facilitates the single-electron reduction of nitroaromatic compounds. nih.gov
Nucleophilic Substitution at Sulfur or Carbon Centers in Nitro-Thioaryl Systems
Influence of Electronic and Steric Factors on Reactivity
The reactivity of [(4-nitrophenyl)thio]acetonitrile analogues is profoundly influenced by the electronic properties of substituents on the aromatic rings and the steric nature of the reacting species. These factors dictate the kinetics and selectivity of their chemical transformations.
Substituent Effects on Reaction Kinetics and Selectivity
Kinetic investigations into analogues such as S-4-nitrophenyl 4-X-substituted thiobenzoates demonstrate a significant dependence of reaction rates on the nature of the substituent (X) in the acyl group. nih.gov For instance, in reactions with secondary alicyclic amines, the mechanism and rate-determining step are sensitive to the electronic effects of these substituents. When the substituent is varied from hydrogen to more electron-withdrawing groups like chlorine and nitro, the electrophilicity of the carbonyl carbon is enhanced, influencing the rate of nucleophilic attack. nih.gov
Similarly, studies on the pyridinolysis of Z-thiophenyl 4-nitrobenzoates in acetonitrile show that substituents on both the pyridine (B92270) nucleophile (X) and the thiophenyl leaving group (Z) affect the reaction rates. nih.gov The electronic nature of these substituents is often quantified using Hammett or Brønsted correlations. Curved Brønsted plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, indicate a change in the rate-determining step as the basicity of the nucleophile changes. nih.gov For weakly basic pyridines, the breakdown of a tetrahedral intermediate is rate-limiting, while for strongly basic pyridines, the formation of this intermediate becomes the slowest step. nih.gov This is further supported by the change in the cross-interaction constant (ρXZ), which shifts from a large positive value for weak nucleophiles to a small negative value for strong ones. nih.gov
The table below summarizes the effect of substituents on the Brønsted coefficients (β) for the reaction of S-4-nitrophenyl 4-X-substituted thiobenzoates with secondary alicyclic amines. nih.gov
| Substituent (X) | β₁ (High pKa) | β₂ (Low pKa) | pKa⁰ (Center of Curvature) |
| H | 0.27 | 0.86 | 10.0 |
| Cl | 0.10 | 0.84 | 10.4 |
| NO₂ | - | 0.81 | > 11 |
Data sourced from kinetic investigations in 44 wt % ethanol-water. nih.gov
Solvent Effects of Acetonitrile on Reaction Dynamics
Acetonitrile is a polar aprotic solvent that plays a crucial role in the dynamics of reactions involving [(4-nitrophenyl)thio]- analogues. Its ability to dissolve a wide range of polar and nonpolar reactants and to stabilize charged intermediates and transition states makes it a common medium for mechanistic studies. ntnu.no
In nucleophilic substitution reactions, such as the aminolysis of thiophenyl esters, acetonitrile can influence the structure and stability of the zwitterionic tetrahedral intermediate. researchgate.net Unlike protic solvents, acetonitrile does not form strong hydrogen bonds, which can affect the energy landscape of the reaction. For example, in the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709), acetonitrile facilitates a mechanism where a second amine molecule acts as a catalyst, a pathway that is highly dependent on the solvent environment. nih.gov The reaction dynamics of radicals generated in acetonitrile also show that the solvent can participate in addition reactions, competing with other pathways like hydrogen abstraction. nih.gov
The properties of acetonitrile that influence reaction dynamics include its dipole moment (3.92 D) and dielectric constant (38), which allow it to effectively solvate charged species without participating directly as a proton donor or acceptor in the primary reaction steps. ntnu.no
Catalytic Influences on Reaction Mechanisms
In the aminolysis of 4-nitrophenyl ester analogues in acetonitrile, the reaction can proceed through both uncatalyzed and catalyzed pathways. nih.govresearchgate.net The catalyzed route often involves a second molecule of the amine nucleophile acting as a general base catalyst. nih.govacs.org This is observed as an upward curvature in plots of the pseudo-first-order rate constant (k_obsd_) versus amine concentration. nih.govresearchgate.net
For the reaction of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile, the catalyzed pathway is proposed to proceed through a highly ordered, six-membered cyclic transition state. nih.govacs.org In this transition state, the second amine molecule abstracts a proton from the attacking amine (the nucleophile) while simultaneously donating a proton to the oxygen of the 4-nitrophenoxide leaving group. This concerted process facilitates the breakdown of the tetrahedral intermediate. nih.gov
Evidence for this catalytic mechanism includes:
Brønsted-type plots: The catalyzed reaction shows a smaller βnuc value (e.g., 0.69) compared to the uncatalyzed reaction (e.g., 1.03), indicating a different level of charge development in the transition state. nih.gov
Deuterium Kinetic Isotope Effects (DKIEs): A normal primary DKIE (kH/kD > 1) is observed for the catalyzed route, supporting the involvement of proton transfer in the rate-determining step. nih.gov
Activation Parameters: The catalyzed reaction exhibits a large negative entropy of activation (ΔS‡), which is characteristic of a highly organized transition state structure. nih.govacs.org
Kinetic and Thermodynamic Aspects of Chemical Transformations
The study of reaction kinetics and thermodynamics provides quantitative insights into the mechanisms of chemical transformations involving [(4-nitrophenyl)thio]acetonitrile analogues, including the identification of rate-limiting steps and the characterization of transition states and energy barriers.
Determination of Rate-Limiting Steps and Transition State Characterization
The determination of the rate-limiting step is often achieved through Brønsted-type analysis. nih.govnih.gov
A large Brønsted coefficient (β ≈ 0.8-1.0) suggests that the breakdown of the tetrahedral intermediate is rate-limiting. In this scenario, the transition state resembles the intermediate, with significant C-N bond formation and a high degree of positive charge on the nitrogen atom. nih.govacs.org
A small Brønsted coefficient (β ≈ 0.1-0.3) indicates that the formation of the intermediate is the rate-limiting step. Here, the transition state occurs early along the reaction coordinate with minimal C-N bond formation. nih.govnih.gov
As seen in the aminolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates, a change in the rate-determining step from breakdown to formation is observed as the basicity of the amine nucleophile increases. nih.gov
Transition states are further characterized by kinetic isotope effects and activation parameters. For the aminolysis of thiophenyl 2-thiopheneacetates in acetonitrile, the mechanism is concluded to proceed via a hydrogen-bonded, four-center type transition state during the breakdown of the tetrahedral intermediate. researchgate.net
Quantification of Energy Barriers and Reaction Energetics
The energy barriers of a reaction are quantified by the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These values provide crucial information about the energetics and molecularity of the rate-limiting step.
Kinetic studies on the reaction of 1-nitro-1-(4-nitrophenyl)alkane analogues with a strong base in acetonitrile revealed low activation enthalpies and large negative activation entropies, as detailed in the table below. rsc.org
| Compound | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| 1-nitro-1-(4-nitrophenyl)ethane (NNPE) | 15.4 | -131 |
| 1-nitro-1-(4-nitrophenyl)propane (NNPP) | 17.8 | -134 |
| 2-methyl-1-nitro-1-(4-nitrophenyl)propane (MNNPP) | 19.9 | -147 |
Data from reactions with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. rsc.org
The large negative ΔS‡ values suggest a highly ordered transition state, where the degrees of freedom of the reactants are significantly restricted. rsc.org Similarly, for the amine-catalyzed aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile, the activation parameters were found to be ΔH‡ = -0.80 kcal/mol (-3.35 kJ/mol) and ΔS‡ = -61.7 cal/(mol K) (-258 J mol⁻¹ K⁻¹). nih.gov The negative enthalpy of activation, coupled with the large negative entropy of activation, strongly supports the proposed highly structured, cyclic transition state for the catalytic pathway. nih.govacs.org These energetic data are essential for constructing a detailed reaction coordinate diagram and understanding the thermodynamic feasibility of the proposed mechanistic steps.
Analysis of Nucleofugality and Leaving Group Efficacy
A fundamental principle in assessing leaving group ability is the basicity of the departing species: weaker bases are generally better leaving groups. This is because weaker bases are more capable of stabilizing the negative charge they acquire upon heterolytic bond cleavage. The stability of the 4-nitrophenylthiolate anion is significantly enhanced by two key factors: the presence of the electron-withdrawing nitro group and the inherent properties of the sulfur atom.
The potent electron-withdrawing nature of the para-nitro group plays a crucial role in delocalizing the negative charge on the sulfur atom through resonance and inductive effects. This delocalization distributes the charge over the entire aromatic system, thereby stabilizing the thiolate anion. Furthermore, sulfur, being a larger and more polarizable atom than oxygen, is better able to accommodate the negative charge.
A reliable indicator of leaving group ability is the pKa of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base and, consequently, a better leaving group. The conjugate acid of the 4-nitrophenylthiolate leaving group is 4-nitrothiophenol. The pKa of 4-nitrothiophenol is approximately 4.5, indicating that it is a relatively strong acid. This, in turn, implies that its conjugate base, the 4-nitrophenylthiolate anion, is a weak base and therefore an effective leaving group.
To contextualize the efficacy of the 4-nitrophenylthiolate group, its pKa value can be compared with those of other common leaving groups.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
|---|---|---|---|
| I⁻ (Iodide) | HI (Hydroiodic acid) | -10 | Excellent |
| Br⁻ (Bromide) | HBr (Hydrobromic acid) | -9 | Excellent |
| Cl⁻ (Chloride) | HCl (Hydrochloric acid) | -7 | Good |
| TsO⁻ (Tosylate) | TsOH (p-Toluenesulfonic acid) | -2.8 | Excellent |
| 4-Nitrophenylthiolate | 4-Nitrothiophenol | 4.5 | Good |
| F⁻ (Fluoride) | HF (Hydrofluoric acid) | 3.2 | Poor |
| CH₃COO⁻ (Acetate) | CH₃COOH (Acetic acid) | 4.76 | Poor |
| HO⁻ (Hydroxide) | H₂O (Water) | 15.7 | Very Poor |
The data presented in the table clearly situates the 4-nitrophenylthiolate group among the good leaving groups, with its efficacy being comparable to that of the acetate ion but significantly better than that of hydroxide (B78521) or fluoride. While not as effective as the halides (iodide, bromide, chloride) or sulfonate esters (like tosylate), its leaving group ability is substantial enough to facilitate nucleophilic substitution reactions under appropriate conditions.
Kinetic studies on related systems, such as the aminolysis of thiophenyl benzoates, have shown that the nature of the substituent on the thiophenyl ring significantly influences the reaction rate by altering the stability of the departing thiolate. Electron-withdrawing substituents, such as the nitro group, accelerate the reaction by lowering the activation energy for the departure of the leaving group.
Computational and Theoretical Chemistry Studies on Acetonitrile, 4 Nitrophenyl Thio
Electronic Structure Analysis of Acetonitrile (B52724) and Related Anions
The electronic structure of a molecule dictates its physical and chemical properties. For Acetonitrile, [(4-nitrophenyl)thio]-, computational analyses reveal a complex interplay of its constituent functional groups: the electron-withdrawing nitro group, the aromatic phenyl ring, the sulfur-containing thioether linkage, and the acetonitrile moiety.
Molecular Orbital (MO) theory is a fundamental approach to understanding the electronic structure of molecules. libretexts.org It describes the formation of molecular orbitals from the combination of atomic orbitals, resulting in bonding and antibonding orbitals that span the entire molecule. In the case of Acetonitrile, [(4-nitrophenyl)thio]-, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.
Computational studies on similar nitroaromatic compounds show that the LUMO is often localized on the nitroaromatic ring system. acs.org The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The electron density in the LUMO of nitroaromatic compounds is typically delocalized across the conjugated core. acs.org For Acetonitrile, [(4-nitrophenyl)thio]-, it is expected that the LUMO would be predominantly located on the 4-nitrophenyl group.
Conversely, the HOMO is likely to have significant contributions from the thioether sulfur atom. Sulfur is less electronegative than oxygen and possesses lone pairs of electrons at a higher energy level, making thioethers more nucleophilic than their ether counterparts. masterorganicchemistry.comyoutube.com In related aromatic thioethers, the HOMO often shows significant electron density on the sulfur atom and the adjacent aromatic ring.
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. The presence of both the electron-donating thioether group and the electron-withdrawing nitro group on the same aromatic ring suggests a significant charge transfer character and a potentially reduced HOMO-LUMO gap.
The theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution within a molecule. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density.
For Acetonitrile, [(4-nitrophenyl)thio]-, an AIM analysis would reveal the nature of the various chemical bonds. The C-S bonds of the thioether linkage and the C-N and N-O bonds of the nitro group would exhibit specific bond critical points with characteristic electron densities and Laplacians of the electron density.
Furthermore, the electrostatic potential mapped onto an isosurface of the total electron density can identify preferential sites for electrophilic and nucleophilic attack. aip.org In nitroaromatic compounds, the oxygen atoms of the nitro group are typically the most negatively charged centers, while the nitro group's nitrogen atom is positively charged. mdpi.com The aromatic ring carbons, particularly those ortho and para to the nitro group, are rendered electron-deficient and thus susceptible to nucleophilic attack. nih.gov The sulfur atom of the thioether group, with its lone pairs, would represent a region of higher negative potential, making it a potential site for electrophilic attack or coordination.
Advanced Spectroscopic and Structural Characterization of Acetonitrile, 4 Nitrophenyl Thio and Its Analogues
X-ray Crystallography for Molecular and Crystal Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about bond lengths, bond angles, and intermolecular interactions.
In the crystal structure of a related compound, 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine (B91149) ring adopts a stable chair conformation. mdpi.com The 4-nitrophenyl group is attached to the nitrogen atom and its orientation is influenced by intermolecular interactions within the crystal lattice. mdpi.com Another analogue, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govchemicalbook.comdiazino[4,5-d]pyrimidine-2,7-dione, also showcases the structural characteristics of the 4-nitrophenyl moiety in a complex heterocyclic system. mdpi.com
The analysis of various nitrophenyl derivatives indicates that the nitro group often influences the electronic distribution and geometry of the phenyl ring. bath.ac.uk The planarity of the phenyl ring and the orientation of the nitro group can be affected by substituents and crystal packing forces. bath.ac.uk
Table 1: Crystallographic Data for an Analogue Compound: 4-(4-Nitrophenyl)thiomorpholine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.327(2) |
| b (Å) | 11.088(2) |
| c (Å) | 9.773(2) |
| β (°) | 107.89(3) |
| Volume (ų) | 1062.9(4) |
| Z | 4 |
Data derived from a representative analogue to illustrate typical crystallographic parameters. mdpi.com
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In analogues of "Acetonitrile, [(4-nitrophenyl)thio]-", several key interactions are consistently observed.
Hirshfeld surface analysis of related structures reveals that H···H interactions are often the most frequent, followed by O···H contacts, highlighting the importance of even weak hydrogen bonding in the crystal architecture. mdpi.com The presence of the sulfur atom in "Acetonitrile, [(4-nitrophenyl)thio]-" may also introduce S···S or other sulfur-containing non-covalent interactions, which have been observed in other sulfur-containing crystalline solids. researchgate.net
The interplay of these forces, including hydrogen bonds, π-π stacking, and van der Waals forces, dictates the final three-dimensional arrangement of the molecules in the solid state. These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides critical insights into the structural features and bonding arrangements within a molecule. For Acetonitrile (B52724), [(4-nitrophenyl)thio]-, while direct and complete experimental spectra are not widely published, a detailed analysis can be constructed by examining its constituent functional groups and closely related analogues, most notably 4-nitrothiophenol (B108094) (4-NTP). The spectrum is dominated by vibrations arising from the 4-nitrophenyl group, the thioether linkage, and the cyanomethyl group.
The key vibrational modes associated with the 4-nitrophenylthio moiety are well-characterized. The nitro group (NO₂) vibrations are particularly prominent. The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears as a strong band in the region of 1500-1570 cm⁻¹, while the symmetric stretch (νₛ(NO₂)) is found at a lower frequency, generally between 1330-1350 cm⁻¹. acs.orgresearchgate.net For instance, in studies of 4-NTP, a distinct Raman band corresponding to the symmetric NO₂ stretch is consistently identified around 1330-1335 cm⁻¹. acs.orgresearchgate.net
The aromatic ring itself produces a set of characteristic bands. The C-C ring stretching modes are typically observed in the 1400-1600 cm⁻¹ range; a prominent band near 1570-1596 cm⁻¹ is often assigned to this vibration in 4-nitrophenyl derivatives. researchgate.netnsf.gov In-plane C-H bending vibrations appear around 1085-1115 cm⁻¹, while out-of-plane bends are found at lower wavenumbers. researchgate.netnsf.gov
The introduction of the sulfur atom and the cyanomethyl group introduces additional, identifiable vibrations. The C-S stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. The exact position can be sensitive to the nature of the groups attached to the sulfur. The cyanomethyl (-CH₂CN) group gives rise to two highly characteristic modes: the C≡N triple bond stretch and the CH₂ group vibrations. The nitrile stretch (ν(C≡N)) is a sharp and typically medium-to-strong intensity band found in the 2240-2260 cm⁻¹ region for saturated alkyl nitriles. The methylene (B1212753) (-CH₂) group will exhibit scissoring (~1400-1450 cm⁻¹) and wagging (~1250-1350 cm⁻¹) deformations.
Based on this analysis of analogous compounds, a predicted set of key vibrational frequencies for Acetonitrile, [(4-nitrophenyl)thio]- is summarized below.
Table 1: Predicted Key Vibrational Frequencies for Acetonitrile, [(4-nitrophenyl)thio]- This table is generated based on data from analogous compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
| C≡N Stretch | 2240 - 2260 | Medium, Sharp | Medium | Characteristic of the nitrile group. |
| C-C Ring Stretch | 1570 - 1600 | Strong | Strong | Aromatic ring vibration. researchgate.netnsf.gov |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Very Strong | Medium | Highly polar bond, strong IR absorption. |
| CH₂ Scissoring | 1400 - 1450 | Medium | Weak | Deformation of the methylene group. |
| NO₂ Symmetric Stretch | 1330 - 1350 | Strong | Very Strong | Often the most intense peak in the Raman spectrum of 4-NTP. acs.orgresearchgate.net |
| C-H In-plane Bend | 1080 - 1120 | Medium | Strong | Aromatic C-H vibration. nsf.gov |
| C-S Stretch | 600 - 800 | Medium-Weak | Medium | Thioether linkage vibration. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For Acetonitrile, [(4-nitrophenyl)thio]- (C₈H₆N₂O₂S), the expected molecular weight is approximately 194.01 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 194, with its fragmentation pattern dictated by the weakest bonds and the stability of the resulting fragments.
The fragmentation of nitroaromatic compounds often involves the nitro group. Common losses include the loss of an oxygen atom to form an [M-O]⁺˙ ion, the loss of NO (30 amu) to form an [M-30]⁺ ion, and the loss of NO₂ (46 amu) to form an [M-46]⁺ ion. youtube.com
The thioether linkage provides key fragmentation pathways. Alpha-cleavage, the cleavage of the bond beta to the aromatic ring (S-CH₂), is a common pathway for aryl alkyl sulfides. miamioh.edu This would result in the loss of the cyanomethyl radical (·CH₂CN, 40 amu) to produce the stable 4-nitrothiophenyl cation at m/z 154. Another possibility is the cleavage of the aryl C-S bond, leading to a cyanomethyl sulfide (B99878) fragment and a nitrophenyl cation at m/z 122.
A McLafferty-type rearrangement is unlikely due to the absence of a suitable gamma-hydrogen on an alkyl chain. The primary fragmentation pathways can be summarized as follows:
Molecular Ion: The parent molecule ionized by the loss of an electron, [C₈H₆N₂O₂S]⁺˙ at m/z 194.
Alpha-Cleavage: Loss of the cyanomethyl radical (·CH₂CN) to form the 4-nitrothiophenyl cation, [O₂N-C₆H₄-S]⁺ at m/z 154. This is often a highly favorable pathway.
Nitro Group Fragmentation:
Loss of NO₂ radical from the molecular ion, yielding [C₈H₆S]⁺˙ at m/z 148.
Loss of NO radical from the molecular ion, yielding [C₈H₆NO₂S]⁺ at m/z 164.
Aryl C-S Bond Cleavage: Formation of the 4-nitrophenyl cation, [O₂N-C₆H₄]⁺ at m/z 122, through the loss of a ·SCH₂CN radical.
Secondary Fragmentation: The 4-nitrophenyl cation (m/z 122) can further fragment by losing NO₂ to give the phenyl cation [C₆H₄]⁺˙ at m/z 76. youtube.com
Table 2: Predicted Mass Spectrometry Fragments for Acetonitrile, [(4-nitrophenyl)thio]- This table outlines the major expected fragments and their mass-to-charge ratios (m/z).
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 194 | Molecular Ion | [C₈H₆N₂O₂S]⁺˙ | Parent Molecule |
| 164 | [M - NO]⁺ | [C₈H₆NOS]⁺ | Loss of nitric oxide radical |
| 154 | [M - CH₂CN]⁺ | [C₆H₄NO₂S]⁺ | Alpha-cleavage at the S-CH₂ bond |
| 148 | [M - NO₂]⁺ | [C₈H₆S]⁺˙ | Loss of nitrogen dioxide radical |
| 122 | [M - SCH₂CN]⁺ | [C₆H₄NO₂]⁺ | Cleavage of the aryl C-S bond |
| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Loss of NO₂ from the fragment at m/z 122 |
Electronic Spectroscopy: UV-Vis for Electronic Transitions and Anion Binding
The electronic absorption spectrum of Acetonitrile, [(4-nitrophenyl)thio]- is primarily determined by the 4-nitrophenylthio chromophore. This system consists of a benzene (B151609) ring substituted with a powerful electron-withdrawing group (NO₂) and an electron-donating group containing a sulfur atom (thioether), which acts as an auxochrome. This "push-pull" configuration typically leads to strong absorption bands in the UV-visible region.
The spectrum is expected to be characterized by two main absorption bands, analogous to other para-substituted nitrobenzenes. These correspond to π → π* electronic transitions within the aromatic system. The presence of the sulfur atom with its lone pairs of electrons can engage in resonance with the aromatic ring, leading to an intramolecular charge-transfer (ICT) character in the lower energy transition. This ICT band is sensitive to solvent polarity and is responsible for the color of many nitroaromatic compounds. For comparison, receptors containing a 4-nitrophenyl chromophore often exhibit intense absorption bands around 350-360 nm in solvents like DMSO. nih.govresearchgate.net
A key feature of molecules like Acetonitrile, [(4-nitrophenyl)thio]- is their potential to act as sensors through anion binding. The methylene protons (α-protons) adjacent to the electron-withdrawing nitrile group are acidic. This acidity is further enhanced by the electron-withdrawing nature of the 4-nitrophenylthio group. In the presence of a sufficiently basic anion (e.g., fluoride, acetate (B1210297), or dihydrogen phosphate), deprotonation of this α-carbon can occur, forming a carbanion. nih.gov
This deprotonation event would cause a significant change in the electronic structure of the molecule. The resulting negative charge on the carbon can be delocalized into the 4-nitrophenylthio system, leading to a dramatic change in the electronic absorption spectrum. This typically manifests as a large bathochromic (red) shift of the main absorption band and a distinct color change, a phenomenon often exploited in colorimetric anion sensing. nih.govmaynoothuniversity.ie The interaction with the anion and the subsequent spectral shift can be monitored by UV-Vis titration experiments to determine the binding affinity. nih.gov
Table 3: Expected Electronic Spectroscopy Properties and Anion Binding Effects This table summarizes the anticipated UV-Vis characteristics for Acetonitrile, [(4-nitrophenyl)thio]-.
| Property | Expected Observation | Mechanism |
| Primary Absorption Band | ~350 - 380 nm | π → π* transition with intramolecular charge-transfer (ICT) character. |
| Effect of Solvent Polarity | Bathochromic shift (to longer λ) in more polar solvents. | Stabilization of the more polar excited state. |
| Anion Binding Interaction | Deprotonation of the α-carbon proton by basic anions. | Formation of a resonance-stabilized carbanion. |
| Spectral Change upon Anion Binding | Significant bathochromic shift (red shift) and color change (e.g., colorless to yellow/orange). | Extended conjugation and altered energy levels of the chromophore upon carbanion formation. nih.govmaynoothuniversity.ie |
Synthesis and Fundamental Studies of Derivatives and Analogues of Acetonitrile, 4 Nitrophenyl Thio
Pyrroline and Oxazepine Derivatives
The synthesis of five- and seven-membered heterocycles, specifically pyrrolines and oxazepines, incorporating the [(4-nitrophenyl)thio] group has been achieved through multi-step reactions starting from N-propargylic β-enaminones.
A facile and efficient one-pot, two-step method has been developed for the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines. The process begins with the treatment of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride in refluxing acetonitrile (B52724). This initial step yields α-sulfenylated N-propargylic β-enaminones. Subsequent nucleophilic cyclization of this intermediate in the presence of a base, such as sodium hydride or cesium carbonate, affords the desired 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines in good to high yields. A key finding of this research is that α-sulfenylation is the dominant reaction pathway over the potential formation of a thiirenium ion. This synthetic protocol has proven to be robust, demonstrating good tolerance for a variety of aromatic and heteroaromatic groups with both electron-withdrawing and electron-donating substituents on the N-propargylic β-enaminone starting material.
Similarly, a one-pot process has been established for the synthesis of 6-[(4-nitrophenyl)thio]-substituted 2-methylene-2,3-dihydro-1,4-oxazepines. tandfonline.com This method also utilizes N-propargylic β-enaminones as the starting material. The reaction with 4-nitrobenzenesulfenyl chloride in refluxing acetonitrile produces an α-sulfenylated intermediate. tandfonline.combohrium.com This intermediate then undergoes an electrophilic cyclization in the presence of a Lewis acid, zinc chloride (ZnCl₂), in refluxing chloroform (B151607) to yield the final 1,4-oxazepine (B8637140) derivatives. tandfonline.combohrium.com The optimization of reaction conditions revealed that using 3.0 equivalents of ZnCl₂ provided the highest yields. bohrium.com The one-pot procedure was found to be more efficient than a stepwise synthesis. bohrium.com This method has been used to synthesize a diverse range of 1,4-oxazepine derivatives with yields ranging from 25–70%. tandfonline.com
Table 1: Synthesis of 6-[(4-nitrophenyl)thio]-substituted 2-methylene-2,3-dihydro-1,4-oxazepine Derivatives This is an interactive data table. You can sort and filter the data.
| Starting N-propargylic β-enaminone | Product | Yield (%) |
|---|---|---|
| (E)-3-(prop-2-yn-1-ylamino)-1-phenylprop-2-en-1-one | 7a | 70 |
| (E)-1-(4-chlorophenyl)-3-(prop-2-yn-1-ylamino)prop-2-en-1-one | 7b | 65 |
| (E)-1-(4-bromophenyl)-3-(prop-2-yn-1-ylamino)prop-2-en-1-one | 7c | 68 |
| (E)-1-(4-fluorophenyl)-3-(prop-2-yn-1-ylamino)prop-2-en-1-one | 7d | 62 |
| (E)-1-(4-methylphenyl)-3-(prop-2-yn-1-ylamino)prop-2-en-1-one | 7e | 55 |
| (E)-1-(4-methoxyphenyl)-3-(prop-2-yn-1-ylamino)prop-2-en-1-one | 7f | 58 |
| (E)-1-(naphthalen-2-yl)-3-(prop-2-yn-1-ylamino)prop-2-en-1-one | 7g | 60 |
| (E)-1-(thiophen-2-yl)-3-(prop-2-yn-1-ylamino)prop-2-en-1-one | 7h | 45 |
Thiomorpholine (B91149) and Thiourea (B124793) Derivatives
The synthesis of thiomorpholine and thiourea derivatives bearing the 4-nitrophenyl group has been explored through nucleophilic substitution and condensation reactions.
4-(4-Nitrophenyl)thiomorpholine is readily synthesized in high yield via a nucleophilic aromatic substitution reaction. mdpi.comresearchgate.net The reaction involves heating 4-fluoronitrobenzene with thiomorpholine in acetonitrile in the presence of a base like triethylamine. mdpi.com The product can be obtained in yields as high as 95%. mdpi.com Alternative methods have also been reported, such as the reaction of 4-chloronitrobenzene with thiomorpholine in 1-butanol. mdpi.com This compound serves as a valuable precursor in medicinal chemistry, as the nitro group can be reduced to an amine, providing a building block for further functionalization. researchgate.net
Thiourea derivatives incorporating the 4-nitrophenyl moiety are typically synthesized through the reaction of an appropriate amine with an isothiocyanate. A general and versatile method for preparing N-acyl thioureas involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972). mdpi.com This generates an in-situ isothiocyanate which then reacts with a primary amine via nucleophilic addition to form the N-acyl thiourea derivative. mdpi.com For the synthesis of derivatives containing the 4-nitrophenyl group, 4-nitroaniline (B120555) or its derivatives can be used as the amine component. For example, bis-acyl-thiourea derivatives have been synthesized starting from 4-nitrobenzene-1,2-diamine. nih.gov The diamine is reacted in situ with an acyl isothiocyanate (generated from an acid chloride and potassium thiocyanate) to afford the target bis-thiourea compounds in excellent yields (73–89%). nih.gov
Thiazole (B1198619) and Thiadiazole Ring Systems
The [(4-nitrophenyl)thio] moiety has been incorporated into five-membered aromatic heterocycles containing sulfur and nitrogen, such as thiazoles and thiadiazoles, through classical cyclization strategies.
The Hantzsch thiazole synthesis is a primary method for obtaining thiazole derivatives. ijper.org This reaction involves the condensation of an α-haloketone with a thioamide. ijper.orgresearchgate.net To synthesize a thiazole derivative containing the [(4-nitrophenyl)thio] group, a thioamide precursor such as 2-[(4-nitrophenyl)thio]ethanethioamide would be required. The reaction of this thioamide with an appropriate α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent would lead to the formation of the corresponding 2-([(4-nitrophenyl)thio]methyl)-4-phenylthiazole. Another approach involves the reaction of a ketone with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound. nih.gov
For the synthesis of 1,3,4-thiadiazole (B1197879) ring systems, a common and effective strategy is the cyclization of acyl hydrazines (acid hydrazides) or thiosemicarbazides. organic-chemistry.orgjocpr.com One method involves reacting an acyl hydrazine (B178648) with a sulfurating agent like phosphorus pentasulfide or Lawesson's reagent. nih.gov To obtain a thiadiazole with the desired substituent, one could start with (4-nitrophenyl)thioacetic acid hydrazide. The cyclization of this hydrazide, for instance, with carbon disulfide in the presence of a base, would yield 5-{[(4-nitrophenyl)thio]methyl}-1,3,4-thiadiazol-2-thiol. Alternatively, reacting the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-thiadiazoles. jocpr.com
Pyrazoline and Other Nitrogen Heterocycles Incorporating Nitrophenyl Moieties
The synthesis of pyrazolines and other nitrogen-containing heterocycles like tetrahydroisoquinolines often proceeds through multi-step sequences involving condensation and cyclization reactions.
Pyrazolines, specifically 1,3,5-trisubstituted-2-pyrazolines, are widely synthesized through the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. dergipark.org.trthepharmajournal.com To prepare a pyrazoline with a [(4-nitrophenyl)thio] substituent, a chalcone (B49325) precursor bearing this moiety is required. This can be achieved via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative with a (4-nitrophenyl)thio group and a suitable aromatic aldehyde. For instance, 1-(4-{[(4-nitrophenyl)thio]methyl}phenyl)ethanone could be condensed with benzaldehyde (B42025) to form the corresponding chalcone. Subsequent reaction of this chalcone with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695), often with an acid catalyst, would induce cyclization to form the desired 5-phenyl-3-(4-{[(4-nitrophenyl)thio]methyl}phenyl)-4,5-dihydro-1H-pyrazole. researchgate.netijrpc.com
The synthesis of more complex nitrogen heterocycles, such as 5,6,7,8-tetrahydroisoquinolines bearing a 4-nitrophenyl group, has also been reported. nih.gov A key method involves the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone with cyanothioacetamide. nih.govresearchgate.net This reaction, carried out in refluxing ethanol with a piperidine (B6355638) catalyst, affords 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione in high yield (93-96%). nih.govresearchgate.net This thione serves as a versatile intermediate for further derivatization at the sulfur atom, for example, by reacting it with N-aryl-2-chloroacetamides to produce various (tetrahydroisoquinolin-3-ylthio)acetamides. nih.govacs.org
Table 2: Synthesis of (Tetrahydroisoquinolin-3-ylthio)acetamide Derivatives This is an interactive data table. You can sort and filter the data.
| Starting Thione | Chloroacetamide Reagent | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 2a (3-nitrophenyl) | N-phenyl-2-chloroacetamide | 5b | 93 | 191-192 |
| 2a (3-nitrophenyl) | N-(4-tolyl)-2-chloroacetamide | 5c | 95 | 187-188 |
| 2b (4-nitrophenyl) | N-(4-acetylphenyl)-2-chloroacetamide | 6b | 86 | 193-194 |
| 2b (4-nitrophenyl) | N-(4-chlorophenyl)-2-chloroacetamide | 6c | 94 | 144-145 |
Organophosphorus Compounds with Nitrophenyl-Thio Linkages
Organophosphorus compounds containing the [(4-nitrophenyl)thio] moiety, specifically phosphonates, can be synthesized using well-established methods for carbon-phosphorus bond formation, such as the Michaelis-Arbuzov reaction. researchgate.netorgsyn.org
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. orgsyn.org To synthesize a phosphonate (B1237965) with a nitrophenyl-thio linkage, a suitable starting material would be a haloalkyl sulfide (B99878), such as 1-(chloromethylthio)-4-nitrobenzene. The reaction of this substrate with a trialkyl phosphite, for example, triethyl phosphite, typically at elevated temperatures, would yield the corresponding diethyl {[(4-nitrophenyl)thio]methyl}phosphonate. orgsyn.org The reaction proceeds via an initial Sₙ2 attack of the phosphorus on the chloromethyl group, followed by a second Sₙ2-type dealkylation of the resulting phosphonium (B103445) salt by the displaced chloride ion. This method provides a direct and efficient route to introduce the [(4-nitrophenyl)thio]methyl group onto a phosphorus center.
Gold and Other Transition Metal Complexes with Nitrophenyl-Thio Ligands
The sulfur atom in the [(4-nitrophenyl)thio] group makes it an excellent ligand for coordination to transition metals, including gold. 4-Nitrobenzenethiol is a stable compound that readily forms complexes with various metal ions. cymitquimica.com
Gold(I) complexes are of particular interest and can be synthesized by reacting a suitable gold(I) precursor with 4-nitrobenzenethiol. A common starting material is (Thio-2-thienyl)gold(I) chloride ((tht)AuCl). The reaction of (tht)AuCl with 4-nitrobenzenethiol in the presence of a base, such as potassium carbonate or a tertiary amine, in a solvent like methanol (B129727) or dichloromethane, leads to the formation of a gold(I) thiolate complex. Often, a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), is added to stabilize the complex, resulting in compounds of the type (Ph₃P)Au(S-C₆H₄-4-NO₂). These complexes are typically stable, crystalline solids. The interaction of 4-nitrobenzenethiol with gold surfaces, such as gold nanoparticles, has also been studied, confirming a strong affinity and leading to surface functionalization. rsc.orgmdpi.com
Beyond gold, the 4-nitrobenzenethiolate ligand can coordinate to a wide range of other transition metals, including but not limited to platinum, palladium, copper, and nickel. The synthesis of these complexes generally involves the reaction of a metal salt (e.g., chloride, acetate (B1210297), or nitrate) with 4-nitrobenzenethiol, often in the presence of a base to deprotonate the thiol group. The resulting metal-thiolate complexes can exhibit various geometries and coordination numbers depending on the metal, its oxidation state, and the other ligands present in the coordination sphere.
Applications in Organic Synthesis As Precursors and Reagents
Building Blocks for Complex Heterocyclic Architectures
Acetonitrile (B52724), [(4-nitrophenyl)thio]- and its derivatives are instrumental in the synthesis of a wide array of heterocyclic compounds. The presence of both a nitrile group and a thioether linkage allows for diverse cyclization strategies.
One notable application is in the Gewald aminothiophene synthesis. This reaction involves the base-catalyzed condensation of a ketone with an α-cyano thioether, such as Acetonitrile, [(4-nitrophenyl)thio]-, followed by cyclization with elemental sulfur to yield highly substituted 2-aminothiophenes. pharmaguideline.com These thiophene (B33073) derivatives are significant scaffolds in medicinal chemistry. rroij.com
Furthermore, the activated methylene (B1212753) group adjacent to the nitrile and thioether can participate in condensation reactions with various electrophiles. For instance, reaction with dicarbonyl compounds can lead to the formation of thiophene-containing fused ring systems. researchgate.net Similarly, reactions with dinucleophiles can pave the way for the synthesis of pyrimidines and other diazines. researchgate.net The versatility of this building block extends to the synthesis of pyrazole (B372694) derivatives, which have shown potential as antibacterial and antifungal agents. researchgate.net
The general reactivity allows for its use in constructing various heterocyclic cores as summarized below:
| Heterocyclic System | Synthetic Strategy | Key Intermediates/Reagents |
| 2-Aminothiophenes | Gewald Synthesis | α-Keto compounds, Elemental Sulfur, Base |
| Pyrimidines | Cyclocondensation | Amidines, Guanidines |
| Thiazoles | Hantzsch-type reaction | α-Haloketones |
| Pyrazoles | Reaction with hydrazines | Hydrazine (B178648) derivatives |
These examples underscore the importance of Acetonitrile, [(4-nitrophenyl)thio]- as a precursor for generating molecular diversity in heterocyclic chemistry. sigmaaldrich.comapolloscientific.co.uk
Synthetic Utility in C-S Bond Formation Reactions
The [(4-nitrophenyl)thio] moiety within the molecule makes it an effective reagent for carbon-sulfur (C-S) bond formation. The electron-withdrawing nature of the 4-nitrophenyl group enhances the leaving group ability of the thiophenolate anion, facilitating nucleophilic substitution reactions.
In the presence of a suitable base, the compound can act as a source of the 4-nitrothiophenolate nucleophile. This nucleophile can then react with a variety of electrophiles, such as alkyl halides or activated aryl halides, to form new thioethers. This process is particularly useful for introducing the (4-nitrophenyl)thio group into molecules where this functionality is desired for its electronic properties or as a handle for further transformations.
Research has shown that related thiophenyl esters undergo nucleophilic substitution reactions where the thiophenolate acts as the leaving group. nih.govresearchgate.net This reactivity highlights the lability of the C-S bond, which can be exploited in various synthetic contexts. For example, in the synthesis of complex molecules, the thioether can be cleaved under specific conditions, allowing for the formation of a thiol or disulfide, or it can be oxidized to a sulfoxide (B87167) or sulfone to modulate the electronic properties of the molecule.
Role in the Activation of Electrophilic Centers for Chemical Transformations
The [(4-nitrophenyl)thio] group plays a crucial role in activating adjacent carbon centers for chemical transformations. The strong electron-withdrawing capacity of the 4-nitrophenyl group, combined with the sulfur atom, significantly increases the acidity of the α-protons of the acetonitrile moiety.
This activation facilitates the deprotonation of the α-carbon by even mild bases, generating a stabilized carbanion. This carbanion is a potent nucleophile that can participate in a variety of bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce new carbon chains.
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy thioethers.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
The 4-nitrophenyl group is a key component in this activation. Studies on nucleophilic aromatic substitution reactions involving nitrophenyl groups demonstrate their potent electrophilic character, which is transmitted through the sulfur atom to the rest of the molecule. researchgate.net This electronic effect is fundamental to the utility of Acetonitrile, [(4-nitrophenyl)thio]- as a reagent in carbanion chemistry. The resulting products of these reactions are valuable intermediates for the synthesis of more complex organic structures.
Precursors for Advanced Organic Structures
Beyond its role in forming fundamental heterocyclic systems, Acetonitrile, [(4-nitrophenyl)thio]- serves as a precursor for more advanced and complex organic structures. The functional handles present in the molecule—the nitrile, the thioether, and the activated methylene group—provide multiple points for elaboration.
For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to amides, esters, and various nitrogen-containing compounds. The synthesis of 2-thiopheneethylamine from 2-thiopheneacetonitrile (B147512) through reduction is an example of such a transformation. google.com
The thioether itself can be a precursor to other functionalities. Oxidation to the corresponding sulfone dramatically alters the electronic properties and can be a key step in the synthesis of certain materials or biologically active molecules. The 4-nitrophenyl group can also be modified, for example, by reduction of the nitro group to an amine, which can then be diazotized or acylated to build further complexity. The synthesis of nitrophenyl-group-containing heterocycles like tetrahydroisoquinolines demonstrates how this moiety can be incorporated into larger, more complex scaffolds with potential biological activity. nih.gov
The strategic combination of these transformations allows for the construction of elaborate molecules from a relatively simple starting material, highlighting the value of Acetonitrile, [(4-nitrophenyl)thio]- as a versatile building block in multi-step organic synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Acetonitrile, [(4-nitrophenyl)thio]- and related thioether derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-nitrothiophenol derivatives react with acetonitrile-containing substrates (e.g., bromoacetonitrile or activated halides) in polar solvents like acetonitrile, using bases such as cesium carbonate to deprotonate the thiol group. Yields vary depending on substituents; for instance, 2-((4-nitrophenyl)thio)cyclobutanone was obtained in 54% yield under base-promoted conditions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing [(4-nitrophenyl)thio]-acetonitrile derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation, with and spectra identifying aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~115 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNS has a calculated exact mass of 265.01914) . Elemental analysis ensures purity, with deviations ≤0.3% indicating successful synthesis .
Q. What safety precautions are necessary when handling [(4-nitrophenyl)thio]-acetonitrile due to its physicochemical properties?
- Methodological Answer : The compound’s predicted density (1.52 g/cm³) and low pKa (~0.21) suggest corrosivity. Use fume hoods for volatile acetonitrile-based reactions, and avoid skin contact due to potential thiol reactivity. Store in inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in [(4-nitrophenyl)thio]-acetonitrile synthesis?
- Methodological Answer : Systematic variation of solvents (e.g., acetonitrile vs. DMF), bases (e.g., CsCO vs. KCO), and temperature can enhance yields. For example, visible-light-promoted reactions reduce side products in thioether formation. Design-of-experiment (DoE) approaches, such as Box-Behnken designs, quantify interactions between parameters (e.g., solvent polarity, reaction time) .
Q. What computational methods predict the electronic properties and reactivity of [(4-nitrophenyl)thio]-acetonitrile derivatives?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer regions and redox behavior. Solvent effects (e.g., acetonitrile’s dielectric constant) are modeled using polarizable continuum models (PCM). These methods explain experimental UV-Vis spectra and electrochemical data .
Q. How do thermodynamic parameters influence anion-binding studies of thio-containing compounds in acetonitrile?
- Methodological Answer : Isothermal titration calorimetry (ITC) and temperature-dependent UV-Vis/fluorescence titrations determine association constants (logK) and thermodynamic parameters (ΔH, ΔS). For example, naphthylurea derivatives show stronger F binding in acetonitrile (logK >5) due to favorable enthalpy changes .
Q. How should researchers resolve discrepancies between theoretical predictions and experimental spectroscopic data?
- Methodological Answer : Cross-validate computational models with experimental techniques. For instance, if DFT-predicted dipole moments conflict with dielectric measurements, refine basis sets (e.g., B3LYP/6-311++G(d,p)) or include explicit solvent molecules. Discrepancies in NMR shifts may arise from dynamic effects, requiring - NOESY or relaxation studies .
Q. What strategies optimize HPLC methods for analyzing [(4-nitrophenyl)thio]-acetonitrile derivatives in complex matrices?
- Methodological Answer : Use response surface methodology (RSM) to optimize mobile phase composition (e.g., acetonitrile% and buffer pH). For example, a Box-Behnken design identified 45% acetonitrile (pH 3.5) and 1.0 mL/min flow rate as optimal for resolving structurally similar thioethers. Validate with spike-recovery tests (≥95% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
